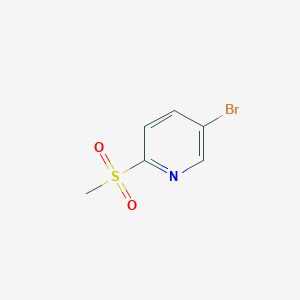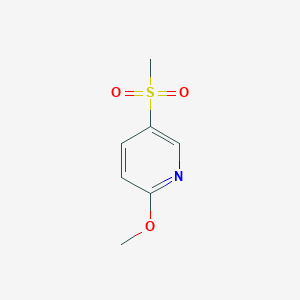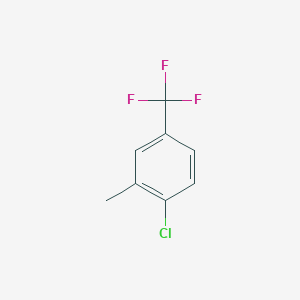
1-Chloro-2-methyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where a chlorine atom, a methyl group, and a trifluoromethyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Wirkmechanismus
Target of Action
1-Chloro-2-methyl-4-(trifluoromethyl)benzene, also known as 2-Chloro-benzotrifluoride , is primarily used as an intermediate in organic synthesis Its role is more prominent in the field of industrial chemistry where it is used as a solvent and in chemical processes as a catalyst .
Mode of Action
Given its primary use as an intermediate in organic synthesis, the mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. As an intermediate, it can participate in various types of reactions including nucleophilic substitution .
Biochemical Pathways
Its use is confined to the realm of synthetic chemistry where it is used to facilitate the synthesis of other compounds .
Pharmacokinetics
Like many other organic solvents, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions in industrial settings
Action Environment
The action of this compound is influenced by various environmental factors. For instance, extremes of temperature and direct sunlight can affect its stability . It should be stored in a cool, dry, and well-ventilated place away from heat, flames, sparks, and static electricity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(trifluoromethyl)toluene. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The trifluoromethyl group and chlorine atom influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonic, or other substituted benzene compounds.
Oxidation: Benzoic acid derivatives.
Reduction: Simplified hydrocarbons or partially reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group at the 2-position.
2-Chloro-4-(trifluoromethyl)toluene: Similar structure but with different substitution patterns.
4-Chlorobenzotrifluoride: Lacks the methyl group and has different reactivity.
Uniqueness: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene is unique due to the combined presence of chlorine, methyl, and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-chloro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHJZAPIYYSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542063 |
Source


|
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97399-46-7 |
Source


|
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






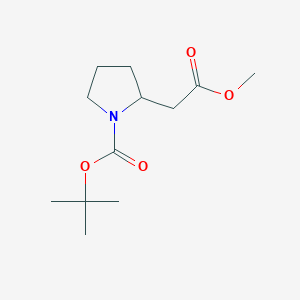
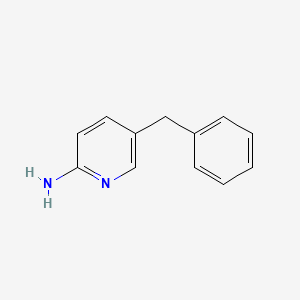


![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
